molecular formula C11H14FN B13049006 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine

Cat. No.: B13049006
M. Wt: 179.23 g/mol
InChI Key: MKBCUUYRHPFHKE-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Biological Activity

1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-amine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C9H12FN\text{C}_9\text{H}_{12}\text{F}\text{N}, and it has a molecular weight of approximately 179.24 g/mol. The compound's structural characteristics suggest that it may interact with various biological targets, leading to diverse pharmacological effects.

Structural Characteristics

The compound features a cyclopropyl group attached to a 4-fluorophenyl ethanamine backbone. This configuration is believed to influence its biological activity, particularly in modulating enzyme activities and receptor signaling pathways. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which are critical for drug development.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit activity against various enzymes and receptors. The following sections highlight specific areas of biological activity, including potential therapeutic applications.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-amineC9H12FN179.24 g/molSimilar structure with different fluorine position
(1R)-2-cyclopropyl-1-(4-fluorophenyl)ethanamineC9H12FN179.24 g/molEnantiomeric form affecting biological activity
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanoneC9H10BrF257.10 g/molBromine substitution influencing reactivity

Research suggests that compounds with similar structures can modulate various biological pathways:

  • Enzyme Inhibition : Studies have indicated that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Interaction : The binding affinity of this compound to certain receptors is under investigation. Compounds with similar structures have shown efficacy in modulating receptor signaling, which could have implications for treating neurological disorders.
  • Anticancer Activity : Preliminary findings suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines, although further studies are required to confirm these effects.

Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of this compound:

  • Study on Antitumor Activity : One study highlighted a related compound's ability to induce apoptosis in hypopharyngeal tumor cells, demonstrating improved cytotoxicity compared to standard treatments like bleomycin . This suggests a possible pathway for this compound in cancer therapy.
  • Inflammation Modulation : Another research effort focused on compounds with similar structural motifs that demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators . This points towards the potential for developing anti-inflammatory therapies based on this compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is crucial for its development as a therapeutic agent. Initial findings indicate favorable solubility profiles and metabolic stability, although comprehensive toxicity studies are still necessary to evaluate safety for clinical use.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

1-cyclopropyl-2-(4-fluorophenyl)ethanamine

InChI

InChI=1S/C11H14FN/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11H,3-4,7,13H2

InChI Key

MKBCUUYRHPFHKE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC2=CC=C(C=C2)F)N

Origin of Product

United States

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